Flt3-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

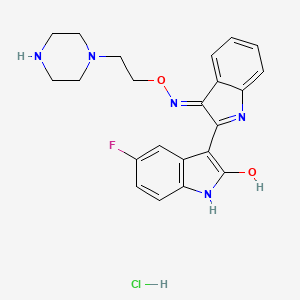

C22H23ClFN5O2 |

|---|---|

Molecular Weight |

443.9 g/mol |

IUPAC Name |

5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;hydrochloride |

InChI |

InChI=1S/C22H22FN5O2.ClH/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28;/h1-6,13,24,26,29H,7-12H2;1H/b27-20+; |

InChI Key |

FYOZPHRPSXFBMH-PQAWYCKWSA-N |

Isomeric SMILES |

C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl |

Canonical SMILES |

C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Flt3-IN-15: A Potent and Orally Active FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. Flt3-IN-15 has emerged as a highly potent and orally bioavailable inhibitor of FLT3, showing significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies used for its characterization.

Chemical Structure and IUPAC Name

This compound is an indirubin-3'-oxime derivative. The chemical structure is presented below, followed by its International Union of Pure and Applied Chemistry (IUPAC) name.

Chemical Structure:

IUPAC Name: (3'Z)-3'-((2-(dimethylamino)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one

CAS Number: 2435562-99-3

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, highlighting its potency against wild-type and mutant forms of FLT3, as well as its anti-proliferative effects on AML cell lines.

| Target | IC₅₀ (nM) |

| FLT3 | 0.87 |

| FLT3 (D835Y) | 0.32 |

| Table 1: In vitro inhibitory activity of this compound against FLT3 kinase and its D835Y mutant form. |

| Cell Line | Genotype | GI₅₀ (nM) |

| MV4-11 | FLT3-ITD | 1.0 |

| MOLM14-ITD-D835Y | FLT3-ITD, D835Y | 1.87 |

| Table 2: Anti-proliferative activity of this compound in AML cell lines with different FLT3 mutations. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the primary research that first described this compound, also known as compound 36 in the publication by Jeong P, et al.[1][2][3][4]

FLT3 Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against FLT3 and its mutants was determined using a standard kinase assay protocol.

Caption: Workflow for in vitro FLT3 kinase inhibition assay.

Cell Proliferation Assay (GI₅₀ Determination)

The anti-proliferative effects of this compound on AML cell lines were assessed using a cell viability assay.

Caption: Workflow for cell proliferation (GI₅₀) assay.

Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of downstream signaling pathways mediated by mutant FLT3.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. Discovery of orally active indirubin-3'-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of orally active indirubin-3â²-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemia [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

Synthesis and Purification of Flt3-IN-15: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis and purification of Flt3-IN-15, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has made Flt3 an attractive therapeutic target for the treatment of AML.

This compound, for the context of this guide represented by the potent inhibitor 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (compound 15a) , is a 2,7,9-trisubstituted purin-8-one derivative that has demonstrated significant inhibitory activity against Flt3-ITD.[2][3][4][5] This guide details the synthetic route, purification methods, and analytical characterization of this compound, along with an overview of the Flt3 signaling pathway it inhibits.

Flt3 Signaling Pathway

The binding of the Flt3 ligand (FL) to the Flt3 receptor induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, triggering downstream pathways that are crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][6][7][8][9] In AML, mutated Flt3 is constitutively active, leading to uncontrolled cell growth.

Caption: Flt3 Signaling Pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound (compound 15a ) is a multi-step process that begins with the preparation of a 2,6-dichloropurine precursor, followed by sequential substitutions at the N9, N7, and C2 positions.

Synthetic Scheme

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 9-Cyclopentyl-2,6-dichloropurine (Intermediate A)

To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃, 1.5 eq). Cyclopentyl bromide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Step 2: Synthesis of 9-Cyclopentyl-2,6-dichloro-7-isopropylpurinium salt (Intermediate B)

Intermediate A (1.0 eq) is dissolved in a solvent like acetonitrile, and 2-iodopropane (3.0 eq) is added. The mixture is heated to reflux for 24-48 hours. The resulting precipitate is filtered, washed with a cold solvent (e.g., diethyl ether), and dried to yield the purinium salt.

Step 3: Synthesis of 9-Cyclopentyl-2-chloro-7-isopropyl-purin-8-one (Intermediate C)

Intermediate B (1.0 eq) is suspended in a mixture of water and a co-solvent like ethanol. A base such as sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound (Compound 15a)

Intermediate C (1.0 eq), tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) are combined in an anhydrous, deoxygenated solvent like toluene. The mixture is heated under an inert atmosphere (e.g., argon) at 100-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group. The final product is purified by column chromatography.

Purification

The final compound, this compound, is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a highly pure product. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the quantitative data for this compound.

Table 1: Synthesis and Analytical Data

| Parameter | Value |

| Compound Name | 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one |

| Molecular Formula | C₂₂H₂₉N₇O |

| Molecular Weight | 423.52 g/mol |

| Appearance | Off-white to pale yellow solid |

| Overall Yield | Not explicitly reported, but individual step yields are generally moderate to high. |

| Purity (HPLC) | >95% |

Table 2: Biological Activity Data[2]

| Assay | Cell Line | IC₅₀ / GI₅₀ (nM) |

| FLT3-ITD Kinase Inhibition | - | 50-60 (IC₅₀) |

| Antiproliferative Activity | MV4-11 (FLT3-ITD positive) | 50 (GI₅₀) |

| Antiproliferative Activity | K562 (FLT3 negative) | >1000 (GI₅₀) |

Conclusion

This technical guide has provided a detailed protocol for the synthesis and purification of this compound, a potent 2,7,9-trisubstituted purin-8-one based Flt3 inhibitor. The multi-step synthesis is achievable with standard laboratory techniques, and the purification methods yield a product of high purity suitable for biological and pharmacological studies. The potent and selective activity of this class of compounds against Flt3-ITD positive cell lines underscores their potential as therapeutic agents for the treatment of AML. Further optimization of this scaffold may lead to the development of next-generation Flt3 inhibitors with improved efficacy and safety profiles.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Kinase Selectivity Profile of Flt3-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of Flt3-IN-15, a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document summarizes the available quantitative data, outlines a representative experimental protocol for kinase activity assessment, and visualizes the Flt3 signaling pathway.

Data Presentation: Quantitative Kinase Inhibition

The following tables summarize the known in vitro inhibitory activities of this compound against Flt3 kinase and its clinically relevant D835Y mutant, as well as its anti-proliferative effects on various acute myeloid leukemia (AML) cell lines.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Flt3 | 0.87 |

| Flt3 (D835Y) | 0.32 |

Table 2: Anti-Proliferative Activity of this compound in AML Cell Lines

| Cell Line | Genotype | GI50 (nM) |

| MV4-11 | Flt3-ITD | 1 |

| MOLM14 (wild type) | Flt3-ITD | 4.88 ± 0.67 |

| MOLM14-ITD | Flt3-ITD | 1.85 ± 0.06 |

| MOLM14-ITD-D835Y | Flt3-ITD, D835Y | 1.87 ± 0.36 |

| MOLM14-ITD-F691L | Flt3-ITD, F691L | 3.27 ± 0.99 |

Note: A comprehensive kinase selectivity profile of this compound against a broad panel of kinases is not publicly available at the time of this writing.

Experimental Protocols: Biochemical Kinase Assay

A representative method for determining the in vitro kinase activity and inhibitory profile of compounds like this compound is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Flt3 kinase.

Materials:

-

Recombinant Flt3 enzyme

-

Flt3 substrate (e.g., a suitable peptide substrate)

-

This compound (test inhibitor)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase buffer.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the kinase buffer.

-

Add the Flt3 substrate to all wells.

-

Add the serially diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a solution of Flt3 enzyme and ATP to each well.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualization: Flt3 Signaling Pathway

The following diagram illustrates the Flt3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic progenitor cells.[1][2][3] Constitutive activation of this pathway, often due to mutations, is a key driver in certain types of leukemia.[3][4][5]

Caption: Flt3 signaling cascade activation and downstream pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetic Properties of Novel Flt3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Flt3-IN-15" is not publicly available. This guide provides a comprehensive overview of the typical pharmacokinetic properties and evaluation methodologies for novel FMS-like tyrosine kinase 3 (Flt3) inhibitors in preclinical models, drawing upon data from representative compounds in this class.

Introduction

FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] Consequently, Flt3 has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.

This technical guide outlines the essential pharmacokinetic (PK) properties of Flt3 inhibitors observed in preclinical settings and details the experimental protocols employed to generate this data. Understanding these parameters is crucial for predicting a drug candidate's behavior in vivo, optimizing dosing regimens, and ensuring its successful translation to clinical trials.

Preclinical Pharmacokinetic Profile of Flt3 Inhibitors

The preclinical pharmacokinetic assessment of a novel Flt3 inhibitor involves a series of in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The data presented below are representative of findings for well-characterized Flt3 inhibitors such as gilteritinib and crenolanib.

Table 1: Representative In Vitro ADME Properties of Flt3 Inhibitors

| Parameter | Assay System | Representative Value | Significance |

| Metabolic Stability | Human Liver Microsomes (HLM) | t½ > 30 min | Indicates potential for lower clearance and longer half-life in vivo. |

| CYP450 Inhibition | Recombinant CYP Isoforms | IC50 > 10 µM | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |

| Plasma Protein Binding | Equilibrium Dialysis | > 95% | High binding can affect the free drug concentration available to exert its pharmacological effect. |

| Permeability | Caco-2 Assay | Papp (A→B) > 2 x 10⁻⁶ cm/s | High permeability suggests good potential for oral absorption. |

| Efflux Ratio | Caco-2 Assay | < 2 | A low efflux ratio indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein. |

Table 2: Representative In Vivo Pharmacokinetic Parameters of Flt3 Inhibitors in Rodent Models

| Parameter | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |

| Gilteritinib | Mouse | 10 mg/kg, oral | ~1500 | 2-6 | ~113 | ~25000 | ~30% |

| Crenolanib | Mouse | 15 mg/kg, oral | ~1200 | 1-4 | ~8 | ~9600 | ~40% |

Note: These values are approximations derived from publicly available preclinical data for illustrative purposes.

Experimental Protocols

In Vitro ADME Assays

Metabolic Stability:

-

The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The half-life (t½) is calculated from the rate of disappearance.

CYP450 Inhibition:

-

The test compound is incubated with recombinant human CYP450 isoforms (e.g., 3A4, 2D6, 2C9) and a fluorescent probe substrate.

-

The reaction is initiated by the addition of NADPH.

-

The formation of the fluorescent metabolite is measured over time using a plate reader.

-

The IC50 value is determined by measuring the concentration-dependent inhibition of the probe substrate's metabolism.

Plasma Protein Binding:

-

The test compound is added to plasma from the species of interest (e.g., mouse, rat, human).

-

The plasma is dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C.

-

At equilibrium, samples are taken from both the plasma and buffer compartments.

-

The concentration of the compound in each compartment is determined by LC-MS/MS to calculate the percentage of bound and unbound drug.

Caco-2 Permeability:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

-

The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp A→B).

-

To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (Papp B→A).

-

The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

In Vivo Pharmacokinetic Studies

-

Animal Model: Male BALB/c or NSG mice are typically used.

-

Dosing: The Flt3 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

-

Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C.

-

Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, t½, and AUC. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.

Signaling Pathways and Experimental Workflows

Flt3 Signaling Pathway

Mutated Flt3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[1][5][6]

Caption: Constitutive Flt3 signaling and point of inhibition.

Preclinical Evaluation Workflow for a Novel Flt3 Inhibitor

The preclinical development of a Flt3 inhibitor follows a structured workflow to assess its potential as a therapeutic agent.

Caption: Preclinical workflow for Flt3 inhibitor development.

Conclusion

The preclinical pharmacokinetic evaluation of a novel Flt3 inhibitor is a critical component of its development pathway. By employing a systematic approach of in vitro and in vivo studies, researchers can build a comprehensive ADME profile. This profile, in conjunction with pharmacodynamic and toxicology data, informs the selection of lead candidates and the design of first-in-human clinical trials. While this guide provides a framework based on existing Flt3 inhibitors, specific studies on "this compound" will be necessary to elucidate its unique pharmacokinetic and therapeutic potential.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]

- 6. researchgate.net [researchgate.net]

Flt3-IN-15: A Technical Guide to Solubility and Handling in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Flt3-IN-15 in Dimethyl Sulfoxide (DMSO) and cell culture media. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and protocols for the effective use of this potent and orally active FLT3 inhibitor in a laboratory setting.

Introduction to this compound

This compound is a highly potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), with IC50 values of 0.87 nM and 0.32 nM for wild-type FLT3 and the D835Y mutant, respectively[1]. Its targeted activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), makes it a valuable tool for cancer research. Understanding its solubility and proper handling is critical for accurate and reproducible experimental outcomes.

Solubility of this compound

The solubility of a compound is a key physicochemical property that dictates its utility in various experimental assays. This section details the solubility of this compound in DMSO, a common solvent for high-concentration stock solutions, and its practical solubility in aqueous cell culture media.

Solubility in DMSO

Table 1: Solubility of Various FLT3 Inhibitors in DMSO

| Compound | Molecular Weight | Solubility in DMSO (mg/mL) | Solubility in DMSO (mM) | Source |

| FLT3-IN-2 | 416.83 | 100 | 239.91 | [2] |

| FLT3-IN-3 | 490.64 | 98 | 199.73 | [3] |

| FLT3-IN-6 | 419.48 | 250 | 595.98 | [4] |

| PHI-101 | 386.44 | 71 | 183.72 | [5] |

| UNC2025 | 476.63 | 100 | 209.79 | [6] |

| FF-10101 | 530.66 | 100 | 188.44 | [7] |

Based on the data for these analogous compounds, it is reasonable to expect that This compound is highly soluble in DMSO , likely allowing for the preparation of stock solutions of at least 10 mM and potentially much higher. For practical purposes, preparing a 10 mM stock solution in anhydrous (dry) DMSO is a standard and recommended starting point. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease the solubility of many organic compounds[8]. If solubility issues are encountered, gentle warming and vortexing or sonication can be employed to facilitate dissolution.

Solubility in Cell Culture Media

This compound, like most small molecule kinase inhibitors, is expected to have low intrinsic solubility in aqueous solutions such as cell culture media. Direct dissolution in media is generally not feasible or recommended. The standard and most effective method for preparing working solutions for cell-based assays is to dilute a high-concentration DMSO stock solution into the cell culture medium.

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines, although some cell types can tolerate up to 0.5%. It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.

Precipitation can occur when the DMSO stock is diluted into the aqueous medium. To minimize this, it is recommended to add the DMSO stock to the medium with vigorous mixing and to prepare the working solutions fresh for each experiment.

Table 2: Example of Aqueous Solubility for a FLT3 Inhibitor

| Compound | Solvent System | Solubility (mg/mL) |

| Gilteritinib | 1:7 solution of DMSO:PBS (pH 7.2) | ~0.125 |

This data for Gilteritinib, another FLT3 inhibitor, illustrates the significant drop in solubility when moving from pure DMSO to a predominantly aqueous environment.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound solutions and a general protocol for its use in a cell-based assay.

Preparation of this compound Stock Solution in DMSO

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Determine the required volume of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (in µL) = (Mass of this compound in mg / Molecular Weight of this compound in g/mol ) * 100,000 (Note: The molecular weight of this compound is required for this calculation. If not provided on the vial, it should be obtained from the supplier's datasheet.)

-

Dissolution: Carefully weigh the desired amount of this compound powder and place it in a sterile vial. Add the calculated volume of anhydrous DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Consult the supplier's datasheet for specific storage recommendations.

Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for the cell line being used

-

Sterile tubes

Procedure:

-

Serial Dilution (if necessary): For preparing a range of concentrations for a dose-response experiment, it is often convenient to first prepare an intermediate dilution of the 10 mM stock in complete cell culture medium.

-

Final Dilution: Directly add the required volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

-

Mixing: Immediately and thoroughly mix the working solution by gentle vortexing or pipetting to ensure homogeneity and minimize the risk of precipitation.

-

Application to Cells: Use the freshly prepared working solutions to treat cells as per the experimental design. Ensure that the final DMSO concentration in all wells, including the vehicle control, is identical.

Visualization of Key Processes

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In normal physiology, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. In certain hematological malignancies, particularly acute myeloid leukemia (AML), mutations in FLT3 can lead to ligand-independent constitutive activation of the receptor and its downstream pathways, promoting uncontrolled cell growth and survival. The primary downstream signaling pathways activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.

Caption: FLT3 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the effect of this compound on the viability of cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ziath.com [ziath.com]

Navigating the Cellular Maze: A Technical Guide to the Cellular Uptake and Efflux of FLT3 Inhibitors

A Note to the Reader: Initial searches for publicly available data on the specific compound "Flt3-IN-15" did not yield any studies on its cellular uptake and efflux. Therefore, this guide will focus on the broader, yet critically important, topic of cellular transport mechanisms for the class of FMS-like tyrosine kinase 3 (FLT3) inhibitors. The principles, experimental protocols, and signaling pathways discussed herein provide a foundational framework for researchers, scientists, and drug development professionals investigating novel FLT3-targeted therapies.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4][5][6][7][8] This has made FLT3 an attractive target for the development of small molecule inhibitors.[1][5][9] The clinical efficacy of these inhibitors, however, is not only determined by their intrinsic potency against the kinase but also by their ability to reach and maintain therapeutic concentrations within the target cancer cells. This is governed by the intricate processes of cellular uptake and efflux.

Quantitative Overview of FLT3 Inhibitor Cellular Transport

Understanding the cellular pharmacokinetics of FLT3 inhibitors is essential for optimizing their therapeutic index. The following table summarizes key transport-related properties for several well-characterized FLT3 inhibitors. It is important to note that these values can be cell-line dependent.

| FLT3 Inhibitor | Primary Uptake Mechanism(s) | Known Efflux Transporter(s) | Intracellular/Extracellular Ratio | Reference(s) |

| Midostaurin | Passive Diffusion | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Variable | [10] |

| Gilteritinib | Not extensively reported | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Not extensively reported | |

| Quizartinib | Not extensively reported | ABCG2 (BCRP) | Not extensively reported | |

| Sorafenib | Passive Diffusion | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Variable | |

| Crenolanib | Not extensively reported | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Not extensively reported |

Note: This table is a summary of generally known information. Specific quantitative values for intracellular concentration and uptake/efflux kinetics are often proprietary or not extensively published in a comparative format.

Experimental Protocols for Studying Cellular Uptake and Efflux

The following are detailed methodologies for key experiments to elucidate the cellular transport of FLT3 inhibitors.

Cellular Accumulation Assay

This assay measures the net result of uptake and efflux processes to determine the intracellular concentration of a drug.

Principle: Cells are incubated with the test compound, and after a specified time, the intracellular concentration is measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; RS4;11 for FLT3-TKD)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Test FLT3 inhibitor

-

LC-MS/MS system

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed cells in a multi-well plate at a density of 1 x 10^6 cells/mL and allow them to equilibrate.

-

Treat the cells with the FLT3 inhibitor at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

To terminate the uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and determine the protein concentration.

-

Analyze the concentration of the FLT3 inhibitor in the lysates using a validated LC-MS/MS method.

-

Calculate the intracellular concentration, often normalized to the protein content (e.g., pmol/mg protein).

Efflux Assay using Transporter-Overexpressing Cells

This assay determines if the FLT3 inhibitor is a substrate of specific efflux transporters.

Principle: Cells overexpressing a particular ABC transporter (e.g., ABCB1 or ABCG2) are pre-loaded with the test compound. The rate of drug efflux is then measured over time, often in the presence and absence of a known inhibitor of that transporter.

Materials:

-

Parental cell line and cell lines overexpressing specific transporters (e.g., HEK293/ABCB1, HEK293/ABCG2)

-

The FLT3 inhibitor being tested

-

Known transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Flow cytometer or LC-MS/MS system

Procedure:

-

Pre-load both parental and transporter-overexpressing cells with the FLT3 inhibitor for a defined period (e.g., 60 minutes).

-

Wash the cells with ice-cold assay buffer to remove the extracellular compound.

-

Resuspend the cells in a fresh, compound-free assay buffer (with or without a transporter inhibitor) and incubate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells.

-

Measure the amount of the FLT3 inhibitor remaining inside the cells using flow cytometry (if the compound is fluorescent) or LC-MS/MS.

-

A significantly lower intracellular concentration in the transporter-overexpressing cells compared to the parental cells, which is reversible by a specific inhibitor, indicates that the drug is a substrate of that transporter.

Visualizing Key Pathways and Processes

Diagrams are essential for conceptualizing the complex biological and experimental systems involved in drug development.

Caption: FLT3 signaling pathway in normal and mutated states.

Caption: Experimental workflow for uptake and efflux studies.

Conclusion

The cellular uptake and efflux of FLT3 inhibitors are critical determinants of their therapeutic success. A thorough understanding of these processes, obtained through rigorous experimental evaluation as outlined in this guide, is paramount for the development of new and effective treatments for FLT3-mutated leukemias. While data on "this compound" remains elusive, the established methodologies and known transport mechanisms for the broader class of FLT3 inhibitors provide a robust roadmap for its future investigation and for the continued advancement of targeted cancer therapies.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]

- 6. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 Tyrosine Kinase Inhibition as a Paradigm for Targeted Drug Development in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Flt3-IN-15 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flt3-IN-15

This compound is a highly potent and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3), with demonstrated activity against both wild-type FLT3 and the D835Y mutant. Its efficacy in preclinical models suggests its potential as a therapeutic agent for acute myeloid leukemia (AML), a cancer in which FLT3 mutations are common. These application notes provide a summary of the available in vivo data for this compound and representative protocols for its evaluation in animal models.

Data Presentation

In Vivo Efficacy of this compound

| Parameter | Value | Reference |

| Dose | 20 mg/kg | [1] |

| Administration Route | Oral (PO) | [1] |

| Dosing Schedule | Daily for 21 days | [1] |

| Animal Model | Mouse xenograft | [1] |

| Outcome | Rapid and complete tumor remission in all mice | [1] |

Pharmacokinetic Profile of this compound in Male ICR Mice

| Parameter | 10 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) | Reference |

| Cmax | - | 36.5 ng/mL | [1] |

| AUClast | - | 25.0 µg·min/mL | [1] |

| Oral Bioavailability | - | 42.6% | [1] |

Safety Profile of this compound

| Parameter | Value | Reference |

| LD50 (single oral dose in female mice) | 4,950 mg/kg | [1] |

Experimental Protocols

Note: The following protocols are representative methodologies for in vivo studies of FLT3 inhibitors and are based on published research with similar compounds. These should be adapted and optimized for studies with this compound.

Protocol 1: In Vivo Xenograft Model for Efficacy Studies (Representative Protocol)

This protocol describes the establishment of a subcutaneous xenograft model using the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

MV4-11 human AML cell line

-

Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Cell Culture: Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) to the desired number.

-

Cell Preparation: On the day of inoculation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells per 100 µL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Preparation and Administration: Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 20 mg/kg) in the chosen vehicle. Administer the drug or vehicle control orally via gavage daily.

-

Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point (e.g., 21 days).

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis can be performed to determine the significance of tumor growth inhibition.

Protocol 2: Pharmacokinetic Study in Mice (Representative Protocol)

This protocol outlines a procedure for a single-dose pharmacokinetic study in mice.

Materials:

-

This compound

-

Vehicle for oral and intravenous administration

-

Male ICR mice (or other appropriate strain)

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Fasting: Acclimate mice to the housing conditions. Fast the animals overnight before dosing.

-

Drug Administration:

-

Oral Group: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

-

Intravenous Group: Administer a single intravenous dose of this compound via the tail vein.

-

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

Mandatory Visualizations

FLT3 Signaling Pathway

References

Application Notes and Protocols for Detecting p-FLT3 Inhibition by Flt3-IN-15

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing western blotting to detect the inhibition of FMS-like tyrosine kinase 3 (FLT3) phosphorylation by the specific inhibitor, Flt3-IN-15. This protocol is intended for researchers in academia and industry investigating FLT3 signaling and developing novel targeted therapies for diseases such as Acute Myeloid Leukemia (AML).

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are frequently observed in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.[4][5]

This compound is a potent and selective inhibitor of FLT3 kinase activity. Western blotting is a widely used and effective method to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of FLT3 (p-FLT3) and its key downstream effectors. A reduction in the p-FLT3 signal upon treatment with this compound indicates successful target engagement and inhibition.

Key Experimental Data

The following table summarizes critical quantitative data for performing a western blot to detect p-FLT3 inhibition.

| Parameter | Recommendation | Notes |

| Cell Line | MOLM-13 or MV4-11 | Both cell lines are human AML cell lines with homozygous FLT3-ITD mutations, leading to constitutive FLT3 activation.[2][4] |

| This compound Concentration | 100 - 500 nM (start with 300 nM) | The IC50 for a similar inhibitor, FLT3-IN-3, was determined to be 300 nM in FLT3-ITD positive cell lines.[6] A dose-response experiment is recommended. |

| Treatment Time | 2 - 24 hours | Inhibition of FLT3 phosphorylation can be observed as early as 2 hours.[7][8][9] A time-course experiment is recommended to determine the optimal duration. |

| Primary Antibody: p-FLT3 | Phospho-FLT3 (Tyr591) or (Tyr589/591) | Recommended dilution: 1:1000 in 5% BSA in TBST. These sites are key autophosphorylation sites indicative of FLT3 activation.[1] |

| Primary Antibody: Total FLT3 | FLT3 | Recommended dilution: 1:1000 in 5% non-fat dry milk in TBST. Used as a loading control to ensure observed changes are due to phosphorylation status and not total protein levels. |

| Secondary Antibody | Anti-Rabbit IgG, HRP-linked | Recommended dilution: 1:2000 - 1:5000 in 5% non-fat dry milk in TBST. |

| Protein Loading | 20 - 40 µg of total protein per lane | |

| Expected Band Size | ~130 kDa (unglycosylated) and ~160 kDa (glycosylated) | FLT3 exists in different glycosylated forms, which can appear as multiple bands.[8] |

Experimental Workflow

The following diagram illustrates the overall workflow for the western blot experiment.

Caption: Western blot workflow for p-FLT3 detection.

FLT3 Signaling Pathway and Inhibition

This diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound.

Caption: FLT3 signaling pathway and this compound inhibition.

Detailed Experimental Protocol

Materials and Reagents:

-

Cell Lines: MOLM-13 (ATCC CRL-3273) or MV4-11 (ATCC CRL-9591)

-

Cell Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Inhibitor: this compound (dissolved in DMSO)

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

-

Transfer Buffer: Tris-glycine buffer with 20% methanol

-

Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST for p-FLT3; 5% non-fat dry milk in TBST for Total FLT3.

-

Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Phospho-FLT3 (Tyr591) or (Tyr589/591) Rabbit mAb

-

FLT3 Rabbit mAb

-

-

Secondary Antibody: Anti-Rabbit IgG, HRP-linked

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture MOLM-13 or MV4-11 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.

-

Treat cells with the desired concentrations of this compound (e.g., a dose range of 100 nM to 1 µM) or DMSO as a vehicle control.

-

Incubate for the desired time points (e.g., 2, 6, 12, and 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Confirm transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature for p-FLT3 detection. For Total FLT3, block with 5% non-fat dry milk in TBST.

-

Incubate the membrane with the primary antibody (anti-p-FLT3 or anti-Total FLT3) diluted 1:1000 in the appropriate blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Analyze the band intensities using image analysis software. Normalize the p-FLT3 signal to the Total FLT3 signal to determine the relative level of inhibition.

-

Troubleshooting

-

No or weak p-FLT3 signal:

-

Ensure the use of fresh phosphatase inhibitors in the lysis buffer.

-

Increase the amount of protein loaded.

-

Optimize primary antibody concentration and incubation time.

-

-

High background:

-

Increase the number and duration of wash steps.

-

Optimize the blocking conditions (time and blocking agent).

-

Use a fresh dilution of the secondary antibody.

-

-

Multiple bands for FLT3:

-

This is expected due to different glycosylation states of the FLT3 protein.[8] The lower band (~130 kDa) represents the unglycosylated form, and the upper band (~160 kDa) is the mature, glycosylated form.

-

By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on FLT3 phosphorylation, providing valuable insights for preclinical drug development.

References

- 1. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 3. ashpublications.org [ashpublications.org]

- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

- 6. DSpace [dspace.allegheny.edu]

- 7. researchgate.net [researchgate.net]

- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Flt3-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[2][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.[4]

Flt3-IN-15 is a potent and selective inhibitor of FLT3 kinase. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT and CellTiter-Glo® assays. The provided protocols are optimized for use with suspension cell lines commonly used in AML research, such as MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD).

FLT3 Signaling Pathway

The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation. In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to ligand-independent signaling and uncontrolled cell growth.[5]

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Data Presentation

While specific public data for this compound is limited, the following tables present representative data for other well-characterized FLT3 inhibitors in common AML cell lines to illustrate the expected outcomes of the described assays.

Table 1: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines (MTT Assay)

| Compound | Cell Line | IC50 (nM) | Assay Duration | Reference |

| Gilteritinib | MV4-11 | 18.9 | 48h | [6] |

| Gilteritinib | MOLM-14 | 20.3 | 48h | [6] |

| Midostaurin | MOLM-13 | ~200 | 24h | [7][8][9] |

| Quizartinib (AC220) | MOLM-13 | ~200 | 24h | [7][8][9] |

| Sorafenib | MV4-11 | 25 | 24h | [2] |

Table 2: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines (CellTiter-Glo® Assay)

| Compound | Cell Line | IC50 (nM) | Assay Duration | Reference |

| Ponatinib | MV4-11 | < 4 | 72h | [10] |

| Ponatinib | MOLM-13 | < 4 | 72h | [10] |

| Cabozantinib | MV4-11 | < 4 | 72h | [10] |

| Cabozantinib | MOLM-13 | < 4 | 72h | [10] |

| FLT3-IN-3 | MV4-11 | 300 | Not Specified | [11] |

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding:

-

Culture AML cells (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

Count cells using a hemocytometer or automated cell counter and determine viability using trypan blue exclusion.

-

Seed cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with media only for blank measurements.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50.

-

Add 100 µL of the diluted compound to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO as the treated wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

-

-

Formazan Solubilization:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully aspirate the supernatant without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).

-

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

-

Cell Seeding:

-

Culture and count AML cells as described for the MTT assay.

-

Seed cells in a 96-well opaque-walled plate (suitable for luminescence measurements) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with media only for background luminescence measurements.

-

-

Compound Treatment:

-

Prepare and add serial dilutions of this compound as described for the MTT assay.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Subtract the average luminescence of the background wells from all other wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Conclusion

The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the effect of this compound on the viability of AML cells harboring FLT3 mutations. The choice between the two assays may depend on available equipment (spectrophotometer for MTT vs. luminometer for CellTiter-Glo®) and desired sensitivity, with the CellTiter-Glo® assay generally being more sensitive. Careful optimization of cell seeding density and incubation times is crucial for obtaining accurate and reproducible results. The data generated from these assays are essential for characterizing the potency of this compound and for its further development as a potential therapeutic agent for FLT3-mutated AML.

References

- 1. ashpublications.org [ashpublications.org]

- 2. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the selective and efficacious inhibitors of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. DSpace [dspace.allegheny.edu]

Flt3-IN-15: Application in Flow Cytometry for Apoptosis Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] Constitutive activation of the FLT3 receptor due to these mutations leads to uncontrolled cell proliferation and inhibition of apoptosis, a programmed cell death process crucial for tissue homeostasis.[2]

Flt3-IN-15 is a potent and selective inhibitor of the FLT3 kinase. By blocking the ATP binding site of the FLT3 receptor, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for cell survival and proliferation.[1][3] This inhibition of pro-survival signaling ultimately leads to the induction of apoptosis in cancer cells harboring FLT3 mutations.

This application note provides a detailed protocol for the use of this compound to induce apoptosis in FLT3-mutated AML cell lines and its analysis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

By using a combination of Annexin V and PI, flow cytometry can distinguish between three cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

The following tables summarize the expected dose-dependent and time-course effects of this compound on the induction of apoptosis in the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in MV4-11 Cells (48-hour treatment)

| This compound Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle Control) | 92.5 ± 2.1 | 4.3 ± 1.5 | 3.2 ± 0.9 |

| 10 | 85.1 ± 3.5 | 10.2 ± 2.8 | 4.7 ± 1.3 |

| 50 | 65.7 ± 4.2 | 25.8 ± 3.9 | 8.5 ± 2.1 |

| 100 | 42.3 ± 5.1 | 45.1 ± 4.8 | 12.6 ± 2.5 |

| 300 | 15.8 ± 3.9 | 60.5 ± 5.5 | 23.7 ± 4.1 |

Table 2: Time-Course of Apoptosis Induction by this compound (300 nM) in MV4-11 Cells

| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 | 95.2 ± 1.8 | 3.1 ± 0.9 | 1.7 ± 0.5 |

| 12 | 78.4 ± 4.5 | 15.9 ± 3.2 | 5.7 ± 1.8 |

| 24 | 45.6 ± 5.3 | 40.2 ± 4.7 | 14.2 ± 3.3 |

| 48 | 15.8 ± 3.9 | 60.5 ± 5.5 | 23.7 ± 4.1 |

| 72 | 5.2 ± 2.1 | 45.3 ± 6.1 | 49.5 ± 7.2 |

Experimental Protocols

Materials

-

This compound

-

FLT3-ITD positive human AML cell line (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge

-

Incubator (37°C, 5% CO2)

Cell Culture and Treatment

-

Culture MV4-11 cells in complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain cells in the exponential growth phase.

-

Prepare a stock solution of this compound in DMSO.

-

Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.[4]

-

Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 300 nM) or with vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1%.

Annexin V and Propidium Iodide Staining

-

After the treatment period, collect the cells (including any floating cells) from each well into microcentrifuge tubes.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]

-

Add 5 µL of Annexin V-FITC to the cell suspension.[5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]

-

Add 5 µL of Propidium Iodide to the cell suspension.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the cells by flow cytometry within one hour.

Flow Cytometry Analysis

-

Set up the flow cytometer with appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically detected with a >575 nm longpass filter).

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, and late apoptotic/necrotic).

Visualizations

FLT3 Signaling Pathway and Inhibition by this compound

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Downstream Signaling Using Flt3-IN-15

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Flt3-IN-15, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), to investigate the downstream signaling pathways of STAT5, MAPK, and AKT. This document includes detailed protocols for key experiments, quantitative data on the inhibitor's efficacy, and visual representations of the signaling cascades and experimental procedures.

Introduction to this compound

This compound is a highly potent, orally active small molecule inhibitor of FLT3 kinase.[1] Activating mutations in the FLT3 receptor are common drivers in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2][3][4] this compound effectively targets both wild-type and mutated forms of FLT3, making it a valuable tool for studying the biological consequences of FLT3 inhibition and for preclinical evaluation of targeted therapies.

Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations (e.g., internal tandem duplications - ITD), dimerizes and autophosphorylates. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

JAK/STAT Pathway: Primarily leading to the phosphorylation and activation of STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.[5][6][7]

-

RAS/MEK/MAPK (ERK) Pathway: This cascade results in the activation of ERK (extracellular signal-regulated kinase), which plays a crucial role in cell cycle progression and differentiation.[6]

-

PI3K/AKT Pathway: Activation of this pathway leads to the phosphorylation of AKT, a key regulator of cell survival, growth, and metabolism.[8][9]

This compound exerts its effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and subsequent activation of these downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against FLT3 kinase and its effect on the viability of leukemia cell lines harboring FLT3 mutations.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| FLT3 | 0.87[1] |

| FLT3 (D835Y) | 0.32[1] |

Table 2: Anti-proliferative Activity of this compound (GI50)

| Cell Line | FLT3 Mutation Status | GI50 (nM) |

| MV4-11 | FLT3-ITD (homozygous) | 1[1] |

| MOLM14-WT | Wild-Type | 4.88 ± 0.67[1] |

| MOLM14-ITD | ITD | 1.85 ± 0.06[1] |

| MOLM14-ITD-D835Y | ITD and D835Y | 1.87 ± 0.36[1] |

| MOLM14-ITD-F691L | ITD and F691L | 3.27 ± 0.99[1] |

Table 3: Inhibition of Downstream Signaling by this compound

| Pathway | Cell Line | Effective Concentration Range |

| p-STAT5 | MV4-11 | 0.01 - 1 µM[1] |

| p-Erk1/2 (MAPK) | MV4-11 | 0.01 - 1 µM[1] |

| p-AKT | Not specified, but expected | Not specified |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits FLT3, blocking downstream STAT5, MAPK, and AKT signaling.

Caption: Workflow for assessing this compound effects on signaling and cell viability.

Experimental Protocols

Protocol 1: Assessment of Downstream Signaling by Western Blot

This protocol details the procedure for analyzing the phosphorylation status of STAT5, MAPK (ERK), and AKT in FLT3-mutated cells following treatment with this compound.

Materials:

-

FLT3-mutated human AML cell line (e.g., MV4-11)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-FLT3 (Tyr591)

-

Rabbit anti-FLT3

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Rabbit anti-STAT5

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in complete culture medium and incubate overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).[1] Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-